molecular formula C16H11FN2OS B2801645 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 321555-43-5

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2801645
CAS RN: 321555-43-5
M. Wt: 298.34
InChI Key: OGJMLYSGROYVCA-UHFFFAOYSA-N
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Description

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Molecular Structure Analysis

The molecular structure of “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” is characterized by a benzamide moiety that is N-linked to a benzyl group . The molecular formula is C13H10FNO, with an average mass of 215.223 Da and a monoisotopic mass of 215.074646 Da .


Physical And Chemical Properties Analysis

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 246.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.4±3.0 kJ/mol, and it has a flash point of 102.9±22.6 °C . The compound has a molar refractivity of 60.8±0.3 cm3, and its polarizability is 24.1±0.5 10-24 cm3 .

Safety and Hazards

While specific safety and hazard information for “N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide” is not available, a related compound, “4-Bromo-N-(4-fluorophenyl)benzamide”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJMLYSGROYVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

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